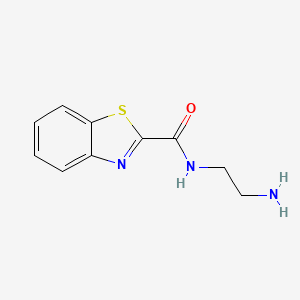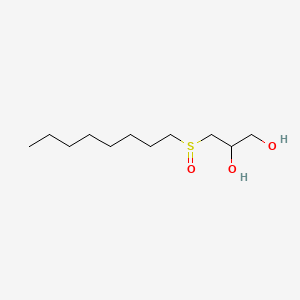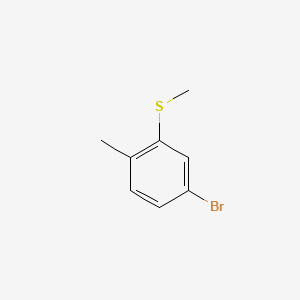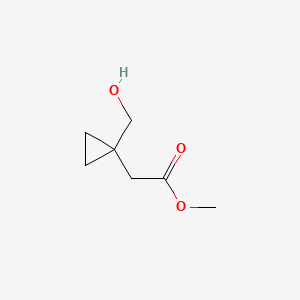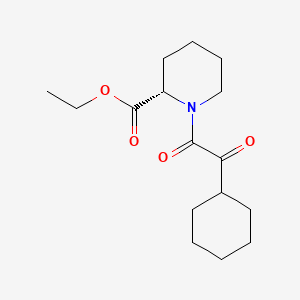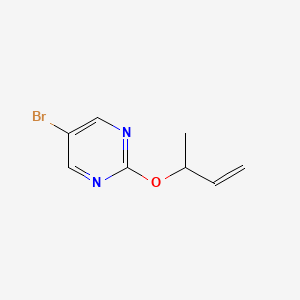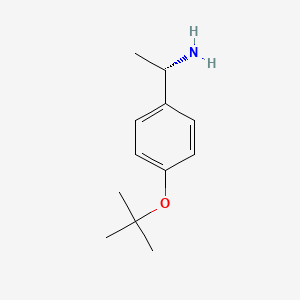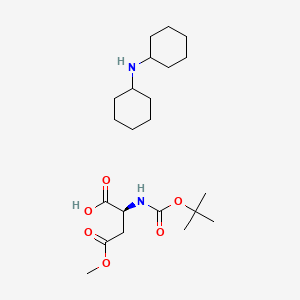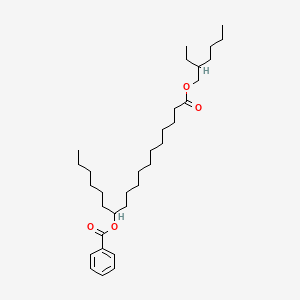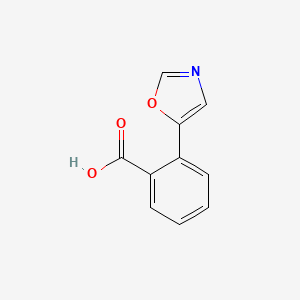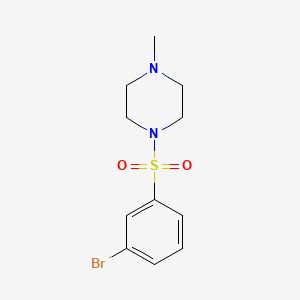
1-(3-Bromophenylsulfonyl)-4-methylpiperazine
概要
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” include a molecular weight of 304.21 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .
科学的研究の応用
Nucleophilic Substitution Reactions
Research involving compounds similar to 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrates the utility of nucleophilic substitution reactions in synthesizing complex molecules. These reactions are fundamental in creating new compounds with potential applications in medicinal chemistry and material science (Mishriky & Moustafa, 2013).
Antagonistic Properties
Studies on derivatives of phenylsulfonyl compounds, such as diphenyl sulfoxides, have shown selective antagonistic properties towards muscarinic receptors. This highlights the potential for compounds like 1-(3-Bromophenylsulfonyl)-4-methylpiperazine to be used in the development of new pharmacological agents targeting specific receptors (Kozlowski et al., 2000).
Scaffolds for Combinatorial Chemistry
The synthesis of triazolyl-substituted 3-aminopiperidines from related piperidine building blocks, involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrates the potential of using 1-(3-Bromophenylsulfonyl)-4-methylpiperazine as a scaffold in combinatorial chemistry. This approach can lead to the discovery of new drugs and materials (Schramm et al., 2010).
Catalytic Applications
The preparation and characterization of compounds like 1,4-disulfopiperazine-1,4-diium chloride highlight the potential of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine derivatives in catalysis. Such compounds can facilitate various chemical transformations, contributing to the development of more efficient and sustainable chemical processes (Koodehi, Shirini, & Goli-Jolodar, 2017).
特性
IUPAC Name |
1-(3-bromophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSXYLKXIYXHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651953 | |
| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenylsulfonyl)-4-methylpiperazine | |
CAS RN |
486422-19-9 | |
| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)
![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)
